4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)-
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Overview
Description
4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
The synthesis of 4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- typically involves the reaction of thiosemicarbazones with ethyl 2-bromoacetate and diethyl acetylenedicarboxylate . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium acetate to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to improve yield, purity, and selectivity of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Similarly, its antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes .
Comparison with Similar Compounds
When compared to other similar compounds, 4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)- stands out due to its unique structural features and diverse biological activities. Similar compounds include other thiazolidinones and thiazoles, which also exhibit a range of pharmacological properties . the presence of the pyrazole and pyridine rings in this compound enhances its potential for specific interactions with molecular targets, making it a unique candidate for further research and development .
Properties
CAS No. |
957043-30-0 |
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Molecular Formula |
C20H16N4OS2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16N4OS2/c1-2-23-19(25)17(27-20(23)26)12-15-13-24(16-6-4-3-5-7-16)22-18(15)14-8-10-21-11-9-14/h3-13H,2H2,1H3/b17-12- |
InChI Key |
NXKOQXANEXOKQW-ATVHPVEESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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